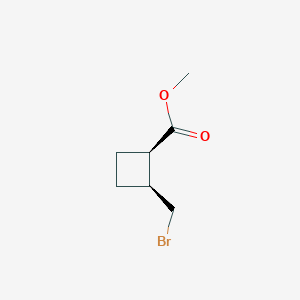
3,5-Bis(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 116593-01-2 . It has a molecular weight of 230.11 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3,5-Bis(trifluoromethyl)pyridin-2-amine, is a topic of interest in the agrochemical and pharmaceutical industries . One of the most demanded derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)pyridin-2-amine consists of a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions and an amine group at the 2 position .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3,5-Bis(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)pyridin-2-amine is a powder at room temperature . It has a molecular weight of 230.11 . The presence of fluorine atoms and a pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include 3,5-Bis(trifluoromethyl)pyridin-2-amine, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products are likely used to treat or prevent diseases in animals .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Antimicrobial Studies
3,5-Bis(trifluoromethyl)pyridin-2-amine has been used in the synthesis of novel pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . Some of these compounds have minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Biofilm Eradication
Some compounds synthesized using 3,5-Bis(trifluoromethyl)pyridin-2-amine have shown potent effects against Staphylococcus aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Wirkmechanismus
Target of Action
3,5-Bis(trifluoromethyl)pyridin-2-amine is a compound that has been synthesized as a ligand Ligands are molecules that bind to other molecules, often acting as a signal triggerIt’s known that similar compounds are widely applied in supramolecular chemistry, catalysis, and ion sensing .
Mode of Action
The compound interacts with its targets through the process of binding. The trifluoromethyl groups in the compound influence its electronic properties, solubility, conformations, and lipophilicity . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
It’s known that metal complexes of similar compounds demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules . This suggests that the compound could potentially affect pathways related to these processes.
Pharmacokinetics
The presence of trifluoromethyl groups in the compound can influence its lipophilicity , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been noted to possess cytotoxic activity and can bind with dna molecules , suggesting potential cellular effects.
Action Environment
It’s known that the properties of similar compounds can be influenced by the presence of fluorine-containing groups , which could potentially be affected by environmental conditions.
Safety and Hazards
According to the safety data sheet, 3,5-Bis(trifluoromethyl)pyridin-2-amine is considered hazardous . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Trifluoromethylpyridines, including 3,5-Bis(trifluoromethyl)pyridin-2-amine, are expected to find many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBHXDODPHVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
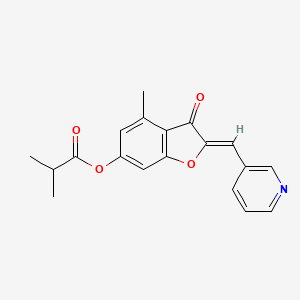
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
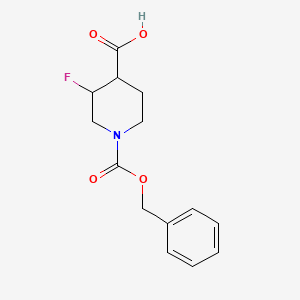
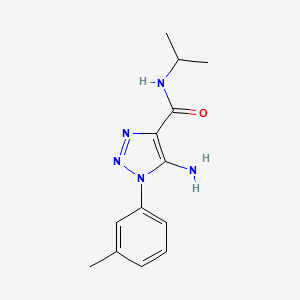
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
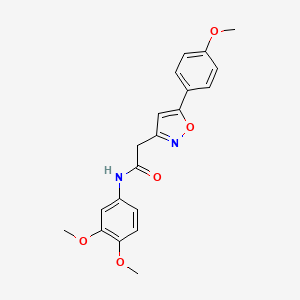
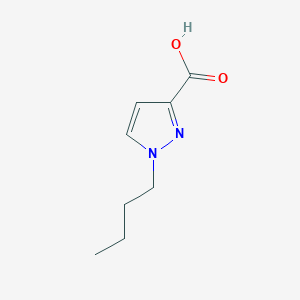

![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)
